molecular formula C9H10BrClO2 B1374903 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene CAS No. 166959-35-9

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene

Cat. No.: B1374903
CAS No.: 166959-35-9
M. Wt: 265.53 g/mol
InChI Key: GCTBJNZZUCBCDJ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, and a methoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene typically involves the bromination and chlorination of benzene derivatives, followed by the introduction of the methoxyethoxy group. One common method involves the reaction of 4-bromo-2-chlorophenol with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different functional groups replacing bromine or chlorine.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the benzene ring more susceptible to nucleophilic attack. The methoxyethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the methoxyethoxy group, allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-bromo-2-chloro-1-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTBJNZZUCBCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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